
Bis(2-ethylhexyl)vinylenedicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-ethylhexyl)vinylenedicarbamate is an organic compound with the molecular formula C20H38N2O4 It is characterized by its unique structure, which includes two (2-ethylhexyl) groups attached to a vinylenedicarbamate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylhexyl)vinylenedicarbamate typically involves the reaction of 2-ethylhexylamine with vinylenedicarbamate precursors under controlled conditions. One common method includes the use of hydrogen peroxide and ionic membrane caustic soda liquid as reactants. The reaction is carried out at room temperature and normal pressure, with stirring for about 60 minutes . After the reaction, the mixture is allowed to stand for layering, and the oil phase is separated and collected. The crude product is then washed with saline water and frozen to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and yield. The process may also include additional purification steps to remove impurities and achieve the desired concentration of the final product.
化学反应分析
Types of Reactions
Bis(2-ethylhexyl)vinylenedicarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions replace other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Hydroxide ions, halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including ethers and esters.
科学研究应用
Bis(2-ethylhexyl)vinylenedicarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of bis(2-ethylhexyl)vinylenedicarbamate involves its interaction with specific molecular targets and pathways. It may exert its effects through the activation or inhibition of enzymes, receptors, and other proteins. The compound can modulate cellular signaling pathways, leading to changes in gene expression, protein synthesis, and other cellular processes . Additionally, it may produce reactive oxygen species and induce oxidative stress, contributing to its biological activities .
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar structural features but different applications and properties.
Bis(2-ethylhexyl) maleate: Another compound with similar functional groups but distinct chemical behavior and uses.
Bis(2-ethylhexyl) tetrabromophthalate: A flame retardant with similar structural elements but different industrial applications.
Uniqueness
Bis(2-ethylhexyl)vinylenedicarbamate is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
73622-84-1 |
|---|---|
分子式 |
C20H38N2O4 |
分子量 |
370.5 g/mol |
IUPAC 名称 |
2-ethylhexyl N-[(E)-2-(2-ethylhexoxycarbonylamino)ethenyl]carbamate |
InChI |
InChI=1S/C20H38N2O4/c1-5-9-11-17(7-3)15-25-19(23)21-13-14-22-20(24)26-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3,(H,21,23)(H,22,24)/b14-13+ |
InChI 键 |
FPILQDKINJMCDZ-BUHFOSPRSA-N |
手性 SMILES |
CCCCC(CC)COC(=O)N/C=C/NC(=O)OCC(CC)CCCC |
规范 SMILES |
CCCCC(CC)COC(=O)NC=CNC(=O)OCC(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
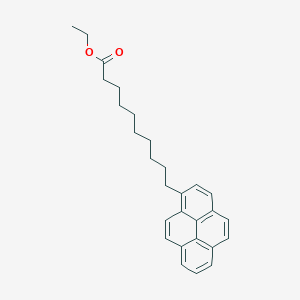
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
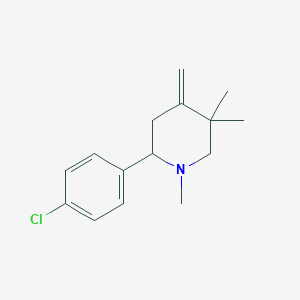
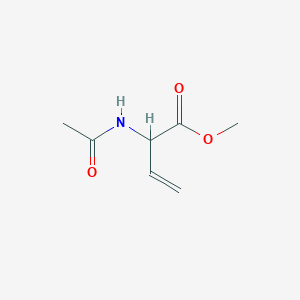
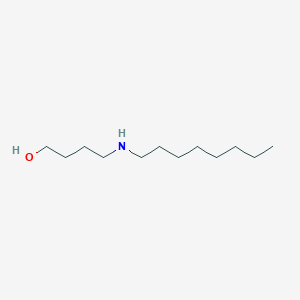
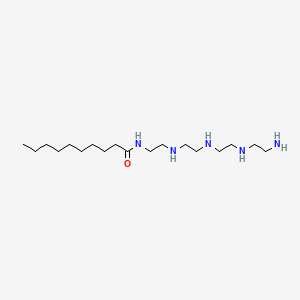
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)

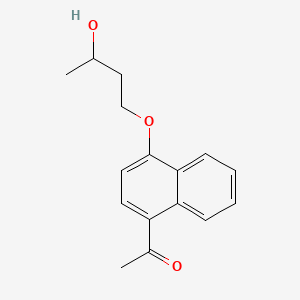
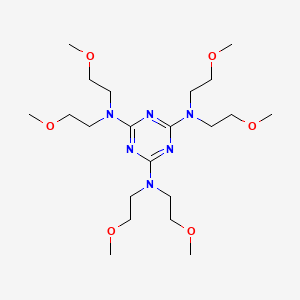
![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
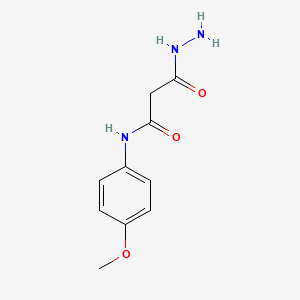
![N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide](/img/structure/B14456325.png)
